

detailed procedure for methacryloyl chloride reaction with L-histidine

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Compound of Interest

Compound Name: *Methacryloyl chloride*

Cat. No.: *B116700*

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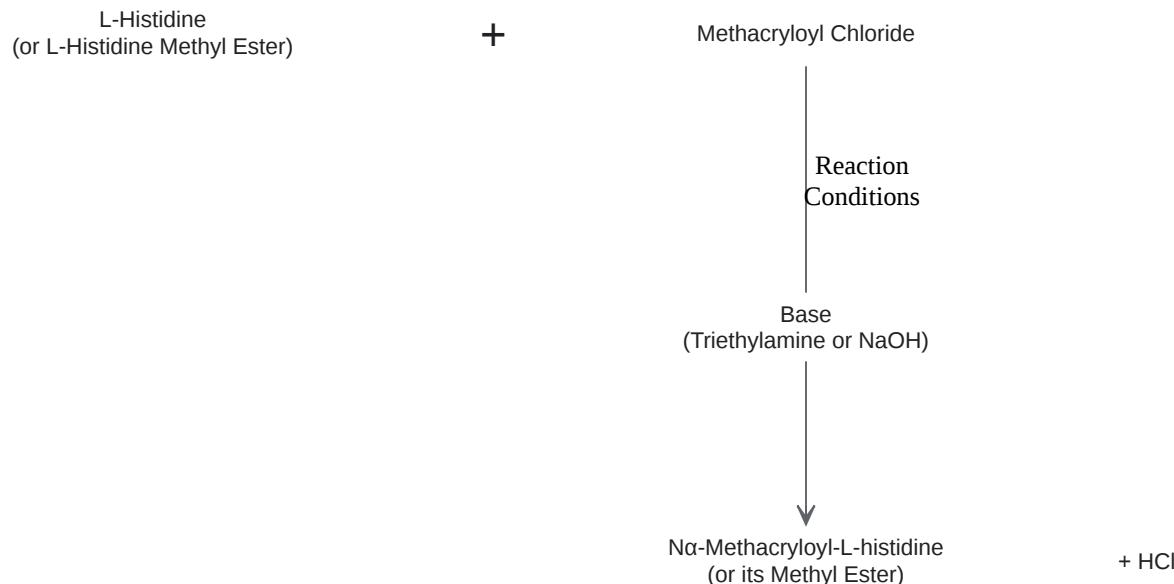
Application Notes: Synthesis of $\text{N}\alpha$ -Methacryloyl-L-histidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of amino acids with polymerizable groups is a cornerstone of advanced biomaterial synthesis. $\text{N}\alpha$ -Methacryloyl-L-histidine is a valuable monomer that incorporates the versatile imidazole side chain of histidine, making it useful for creating pH-responsive polymers, metal-chelating materials, and hydrogels for tissue engineering and drug delivery. This document provides two detailed protocols for the synthesis of $\text{N}\alpha$ -methacryloyl-L-histidine via the reaction of L-histidine (or its methyl ester) with **methacryloyl chloride**.

Reaction Scheme

The reaction involves the acylation of the α -amino group of L-histidine with **methacryloyl chloride**. The carboxyl group can be protected as a methyl ester (Protocol 1) or exist as a carboxylate salt under basic aqueous conditions (Protocol 2).



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Caption: General reaction scheme for the methacrylation of L-histidine.

Experimental Protocols

Two primary methods are presented for the synthesis. Protocol 1 utilizes the methyl ester of L-histidine in an organic solvent, while Protocol 2 employs L-histidine directly in an aqueous basic solution.

Protocol 1: Synthesis in Organic Solvent using L-Histidine Methyl Ester

This protocol is adapted from procedures used for synthesizing N-methacryloyl-(L)-histidine methyl ester (MAH), which is often used in the preparation of affinity cryogels.[\[1\]](#)[\[2\]](#)

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Caption: Workflow for the synthesis of N-methacryloyl-(L)-histidine methyl ester.

Materials	Equipment
L-histidine methyl ester dihydrochloride	Round-bottom flask
Methacryloyl chloride	Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrous	Ice bath
Triethylamine (TEA)	Dropping funnel
Hydroquinone (polymerization inhibitor) ^[2]	Separatory funnel
10% Sodium Hydroxide (NaOH) solution	Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO ₄)	Standard glassware
Nitrogen or Argon gas supply (optional)	

- Preparation: In a dry round-bottom flask under an inert atmosphere (optional, but recommended), dissolve L-histidine methyl ester (1.0 eq) and a catalytic amount of hydroquinone (~0.2 g per 5.0 g of ester) in anhydrous dichloromethane.^[2]
- Cooling: Cool the solution to 0°C using an ice bath.
- Base Addition: Add triethylamine (2.2 eq) to the solution to both neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.^[2]
- Reagent Addition: Slowly add **methacryloyl chloride** (1.0-1.1 eq) dropwise to the stirred solution over 30 minutes.^[2] Maintain the temperature at 0°C during the addition.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.[2]
- Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 10% NaOH solution to remove unreacted **methacryloyl chloride** and hydroquinone.[2] Then, wash with water and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification (Optional): The crude product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis in Aqueous Medium (Schotten-Baumann Conditions)

This method is adapted from a procedure for synthesizing N-acryloyl-L-histidine and represents a classic Schotten-Baumann reaction, which is well-suited for acylating amino acids.[3][4]



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Caption: Workflow for the aqueous synthesis of Nα-methacryloyl-L-histidine.

Materials	Equipment
L-Histidine[3]	Beaker or round-bottom flask
Methacryloyl chloride	Magnetic stirrer and stir bar
Sodium Hydroxide (NaOH)	Ice bath
Hydrochloric Acid (HCl), 0.1N	Dropping funnel
Acetone	pH meter or pH paper
Deionized Water	Filtration apparatus
Rotary evaporator	

- Preparation: Dissolve L-histidine (1.0 eq) in deionized water containing sodium hydroxide (1.25 eq).[3] Ensure all solids are completely dissolved.
- Cooling: Cool the aqueous solution in an ice bath to maintain a temperature below 5°C.[3]
- Reagent Addition: While vigorously stirring, add **methacryloyl chloride** (0.99 eq) dropwise. [3] It is crucial to keep the temperature below 5°C and ensure efficient mixing to prevent hydrolysis of the acyl chloride.
- Reaction: After the addition, remove the ice bath and stir the solution at room temperature for 18 hours.[3]
- Acidification: Cool the solution again and carefully acidify to pH 2 using 0.1N HCl.[3] This protonates the carboxylate and any unreacted amino groups.
- Purification: Pour the acidified solution into a large volume of cold acetone (e.g., 400 mL for a 20 mmol scale reaction) to precipitate unreacted L-histidine.[3]
- Product Recovery: Filter off the precipitate. The desired Na^+ -methacryloyl-L-histidine remains in the acetone/water solution. Recover the final product by removing the solvent under reduced pressure.[3]

Data Presentation

Physicochemical Properties

Compound	Formula	Molar Mass (g/mol)
L-Histidine	C ₆ H ₉ N ₃ O ₂	155.15
L-Histidine methyl ester	C ₇ H ₁₁ N ₃ O ₂	169.18
Methacryloyl chloride	C ₄ H ₅ ClO	104.53
Na-Methacryloyl-L-histidine	C ₁₀ H ₁₃ N ₃ O ₃	223.23
Na-Methacryloyl-L-histidine methyl ester	C ₁₁ H ₁₅ N ₃ O ₃	237.25[5]

Experimental Results Summary (Template)

Protocol	Starting Material	Yield (%)	Purity (%)	Analytical Method
1	L-Histidine methyl ester	TBD	TBD	NMR, LC-MS
2	L-Histidine	TBD	TBD	NMR, LC-MS

TBD: To be
determined by
the researcher.

Reference Data: ¹H NMR Chemical Shifts for L-Histidine

Characterization of the final product by ¹H NMR should show the appearance of vinyl protons from the methacryloyl group (~5.5-6.5 ppm) and a shift in the α -proton signal. The following table provides reference shifts for the parent L-histidine in D₂O.

Proton	Typical Chemical Shift (ppm)
Imidazole C2-H	~8.7
Imidazole C4(5)-H	~7.4
α -CH	~4.2
β -CH ₂	~3.3

Safety Precautions

- **Methacryloyl Chloride:** Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
- Triethylamine (TEA): Corrosive and flammable with a strong, unpleasant odor. Handle in a fume hood.
- Sodium Hydroxide (NaOH) / Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes. Work involving concentrated solutions should be done in a fume hood.

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